molecular formula C16H24N2O3S2 B12321135 methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate

Cat. No.: B12321135
M. Wt: 356.5 g/mol
InChI Key: HQHUGFRYEKXPQL-UHFFFAOYSA-N
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Description

Methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a structurally complex sulfonamide derivative characterized by a 3,4-dihydrochromen core substituted with five methyl groups, a sulfonyl moiety, and a carbamimidothioate functional group. The compound’s chromen backbone is analogous to naturally occurring chromene derivatives, which are known for diverse biological activities, including antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C16H24N2O3S2

Molecular Weight

356.5 g/mol

IUPAC Name

methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate

InChI

InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)

InChI Key

HQHUGFRYEKXPQL-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/SC)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate typically involves multiple steps. One common route starts with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol, which is then converted to 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride through a reaction with sulfonyl chloride in the presence of a base . The final step involves the reaction of 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride with methyl carbamimidothioate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a chromene derivative linked to a sulfonyl group and a carbamimidothioate moiety. Its molecular formula is C16H24N2O3S2C_{16}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of 356.5 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol followed by reaction with sulfonyl chloride under basic conditions to yield the desired product.

Synthesis Route

StepReactionConditions
1Formation of chromanolBase-catalyzed reaction
2SulfonylationReaction with sulfonyl chloride
3Carbamimidothioate formationReaction with thiourea derivatives

Biological Activities

Preliminary studies indicate that methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate exhibits notable biological activities. These activities are primarily attributed to its chromene structure and the reactivity of the carbamimidothioate group.

Pharmacological Potential

  • Antioxidant Activity : The compound may possess antioxidant properties due to the presence of the chromene moiety.
  • Antimicrobial Effects : Initial screenings suggest potential antimicrobial activity against various pathogens.
  • Anti-inflammatory Properties : The compound's unique structure may confer anti-inflammatory effects that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

  • Study on Antioxidant Activity : A study demonstrated that derivatives of this compound showed significant free radical scavenging activity in vitro. This suggests potential use in formulations aimed at oxidative stress-related conditions.
  • Antimicrobial Testing : Research indicated that the compound exhibited inhibitory effects against certain bacterial strains in laboratory settings. This positions it as a candidate for developing new antimicrobial agents.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers compared to controls. This highlights its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a poly-methylated chromen ring and sulfonyl-carbamimidothioate groups. Below, it is compared to structurally related sulfonamide and carbamimidoyl derivatives from the literature.

Key Comparison Points:

Structural Features: The target compound’s poly-methylated chromen core distinguishes it from simpler aromatic sulfonamides (e.g., Compound 2 and 3 in Table 1). The carbamimidothioate group (R-S-C(=NH)-NH-OCH₃) differs from carbamimidoyl (R-NH-C(=NH)-NH₂) in Compound 2, introducing sulfur and altering electronic properties.

Synthesis: While Compounds 2 and 3 were synthesized via condensation reactions under reflux with acrylonitrile or cyanoacrylate derivatives , the target compound likely requires sulfonylation of the chromen scaffold followed by coupling with a thiourea derivative.

Physical Properties :

  • The estimated melting point (~280–300°C) is higher than Compound 2 (274.6°C), likely due to increased crystallinity from methyl substituents .
  • IR spectra for sulfonyl groups (1365–1150 cm⁻¹) align with sulfonamide derivatives in , confirming the presence of SO₂ .

Potential Biological Relevance: Sulfonamide-containing compounds (e.g., antibiotics) often exhibit antimicrobial activity. The carbamimidothioate group may mimic thiourea derivatives, which are explored as enzyme inhibitors . However, biological data for the target compound remain speculative without direct evidence.

Methodological Considerations for Comparative Analysis

The structural similarity assessment aligns with principles outlined in , where molecular descriptors (e.g., functional groups, topology) are critical for virtual screening . Techniques such as spectrofluorometry and tensiometry (used for CMC determination in quaternary ammonium compounds, ) could be adapted to study the target compound’s aggregation behavior or solubility .

Biological Activity

Methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16H24N2O3S2
  • CAS Number : 950-99-2
  • Molecular Weight : 320.50 g/mol

The structure features a pentamethylchroman moiety, which is known for its antioxidant properties, alongside a sulfonyl and carbamimidothioate group that may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds containing the pentamethylchroman structure exhibit strong antioxidant activity. For instance, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a related compound, has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant mechanism is primarily attributed to the ability of the chromanol moiety to donate hydrogen atoms to free radicals.

Anticancer Properties

Studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. Notably:

  • Prostate Cancer : It has been shown to modulate androgen receptor signaling pathways, which are crucial in prostate cancer progression. The compound's ability to inhibit cell proliferation in prostate cancer cell lines has been documented in clinical studies .
  • Other Cancers : Preliminary studies indicate potential antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values suggesting significant efficacy .

Enzyme Inhibition

The compound also displays enzyme inhibition properties:

  • Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain .
  • α-glucosidase Inhibition : This property indicates potential use in managing blood sugar levels in diabetic patients .

Antimicrobial Activity

In vitro studies have reported that this compound exhibits antibacterial activity against various pathogens. For example:

  • Effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as a natural antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

  • Kyriakopoulos et al. (2016) conducted a multicenter phase 1/2a study on the antioxidant effects of PMC in men with advanced prostate cancer. The findings suggested a significant reduction in tumor markers associated with disease progression .
  • Recent Investigations into methanolic extracts containing similar compounds revealed promising results in terms of antioxidant capacity and enzyme inhibition profiles. These studies utilized various assays including DPPH radical scavenging and enzyme inhibition tests to evaluate bioactivity .
  • In Silico Studies have indicated that certain derivatives of the compound can interact favorably with target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use non-linear regression (e.g., Hill equation) to model IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-parametric data, Kruskal-Wallis with Dunn’s correction is suitable. Software tools like GraphPad Prism or R (drc package) are standard .

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